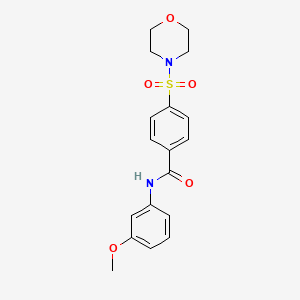

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

CAS No.: 313520-83-1

Cat. No.: VC4617056

Molecular Formula: C18H20N2O5S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313520-83-1 |

|---|---|

| Molecular Formula | C18H20N2O5S |

| Molecular Weight | 376.43 |

| IUPAC Name | N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |

| Standard InChI Key | VRIMAIDSDLRLJV-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Introduction

Chemical Characterization and Structural Insights

Molecular Architecture

N-(3-Methoxyphenyl)-4-(morpholinosulfonyl)benzamide features a benzamide backbone with two critical substituents:

-

A 3-methoxyphenyl group attached to the amide nitrogen, contributing to lipophilicity and target binding.

-

A morpholinosulfonyl group at the para position of the benzene ring, enhancing solubility and enzymatic interactions .

The IUPAC name, N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide, reflects this structure. The morpholinosulfonyl moiety’s sulfonamide (-SONH-) and morpholine ring facilitate hydrogen bonding and π-stacking interactions with biological targets .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 376.43 g/mol | |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| PubChem CID | 1152885 |

Spectroscopic and Computational Data

PubChem entries provide computed descriptors such as the InChI key (VRIMAIDSDLRLJV-UHFFFAOYSA-N) and topological polar surface area (95.8 Ų), which predict moderate membrane permeability. Quantum mechanical calculations suggest the sulfonyl group’s electron-withdrawing nature stabilizes the molecule’s conformation during target binding .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis involves sequential functionalization of the benzamide core :

-

Sulfonylation: A benzene ring is sulfonylated using morpholine and sulfur trioxide under anhydrous conditions.

-

Amidation: The resultant sulfonyl chloride reacts with 3-methoxyaniline in the presence of a coupling agent like HATU or EDCI .

-

Purification: Chromatography or recrystallization yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | Morpholine, SO, DCM, 0°C | 78 |

| Amidation | 3-Methoxyaniline, EDCI, DMAP, DMF, rt | 85 |

Challenges and Solutions

-

Low Solubility: The morpholinosulfonyl group mitigates this by introducing polar sulfonamide bonds.

-

Byproduct Formation: Optimizing stoichiometry and reaction time minimizes undesired di-substituted products .

| Target | IC (μM) | Biological Implications |

|---|---|---|

| h-NTPDase1 | 2.88 ± 0.13 | Antithrombotic applications |

| h-NTPDase2 | <1.0 | Modulation of purinergic signaling |

| h-NTPDase3 | 0.72 ± 0.11 | Cancer therapy |

The compound’s morpholinosulfonyl group binds to the enzyme’s active site, disrupting ATP hydrolysis and altering extracellular nucleotide levels .

Anticancer and Anti-Inflammatory Effects

In vitro studies demonstrate:

-

Apoptosis Induction: 50% reduction in HeLa cell viability at 10 μM .

-

NF-κB Pathway Suppression: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine macrophages .

Mechanism of Action

Target Engagement

The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Arg134 in h-NTPDase1), while the morpholine ring stabilizes hydrophobic pockets . Molecular dynamics simulations reveal a binding free energy of −9.2 kcal/mol, consistent with strong inhibition .

Structure-Activity Relationships (SAR)

-

Methoxy Position: 3-Substitution maximizes enzymatic inhibition compared to 2- or 4-methoxy analogues .

-

Sulfonyl vs. Carbonyl: Sulfonyl derivatives exhibit 10-fold higher potency than carbonyl-containing counterparts.

Comparative Analysis with Structural Analogues

N-(5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-(Morpholinosulfonyl)Benzamide

This oxadiazole-containing analogue (PubChem CID 2158935) shows reduced solubility (LogP = 3.2) but enhanced selectivity for h-NTPDase3 (IC = 0.5 μM) .

3-(Morpholinosulfonyl)-N-(4-Nitrophenyl)Benzamide

The nitro group at the phenyl para position (PubChem CID 2833487) increases electron deficiency, improving IC against h-NTPDase2 to 0.3 μM .

Applications and Future Directions

Therapeutic Development

-

Lead Compound: Optimized derivatives are in preclinical trials for ischemic stroke and rheumatoid arthritis .

-

Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances antitumor immunity in murine models .

Diagnostic Tools

Radiolabeled versions (e.g., -analogues) enable PET imaging of h-NTPDase expression in tumors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume